Cas no 24338-53-2 (3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-)
![3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- structure](https://fr.kuujia.com/scimg/cas/24338-53-2x500.png)
24338-53-2 structure
Nom du produit:3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-
3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- Propriétés chimiques et physiques
Nom et identifiant
-
- 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-
- Nagilactone C
- 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethy
- NSC 117884
- NSC 211500
- (1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione
- dihydroxy-isopropyl-dimethyl-[?]dione
- DTXSID401019971
- 3J2
- NagilactoneC
- 38MVA8L9PT
- Podolactone B, 7, 8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (7.beta.)-
- NSC211500
- 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione, 1aalpha,2,2a,4abeta,4bbeta,5,9b,9calpha-octahydro-2alpha,5alpha-dihydroxy-6-isopropyl-2abeta,9balpha-dimethyl- (8CI) Podolactone B, 7,8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (1alpha,2alpha,7beta)-
- FS-8707
- (1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-1a,2,2a,4a,4b,5,9b,9c-Octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-3H,8H-furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione
- (1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-2,5-dihydroxy-2a,9b-dimethyl-6-(propan-2-yl)-1a,2,2a,4a,4b,5,9b,9c-octahydro-3H,8H-oxireno[5,6][2]benzofuro[7,1-fg]isochromene-3,8-dione
- Podolactone B, 7,8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (1alpha,2alpha,7beta)-
- CS-0023609
- CHEMBL487996
- HY-N3215
- NSC-211500
- NSC117884
- NSC-117884
- C19H22O7
- (1S, 2S, 4R, 5R, 6R, 9S, 10R, 17R)-5, 10-dihydroxy-1, 6-dimethyl-12-propan-2-yl-3, 8, 13-trioxapentacyclo[7.7.1.02, 4.06, 17.011, 16]heptadeca-11, 15-diene-7, 14-dione
- 3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione, 1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-, (1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-
- AKOS040762092
- 24338-53-2
- Podolactone B,8-deepoxy-8,14-didehydro-15,16-dideoxy-7-hydroxy-, (7.beta.)-
- NAGILACTONE
- 5,10-Dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione
- (1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.0^{2,4.0^{6,17.0^{11,16]heptadeca-11,15-diene-7,14-dione
- Neuro_000110
- CHEMBL176006
- NS00067922
- NAGILACTONE C (RICE UNIVERSITY)
- BDBM50044557
- DTXCID301477831
- (1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo(7.7.1.02,4.06,17.011,16)heptadeca-11,15-diene-7,14-dione
-
- Piscine à noyau: InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3/t10-,12-,13-,14?,15+,16-,18-,19-/m1/s1
- La clé Inchi: DGNOPGIIPQKNHD-SWMWYGQNSA-N
- Sourire: CC(C1OC(=O)C=C2[C@]3([C@@H]4O[C@@H]4[C@H](O)[C@]4(C)C(O[C@H]([C@H](O)C=12)C34)=O)C)C
Propriétés calculées
- Qualité précise: 362.13700
- Masse isotopique unique: 362.13655304g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 1
- Complexité: 811
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 8
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.2
- Surface topologique des pôles: 106Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.47±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 290 ºC
- Point d'ébullition: 667.3±55.0 °C at 760 mmHg
- Point d'éclair: 244.9±25.0 °C
- Solubilité: Légèrement soluble (3 g / l) (25 ºC),
- Le PSA: 109.50000
- Le LogP: 0.75770
- Pression de vapeur: 0.0±4.6 mmHg at 25°C
3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N73040-5mg |
Nagilactone C |
24338-53-2 | 5mg |
¥5280.0 | 2022-04-27 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4623-1 mg |
Nagilactone C |
24338-53-2 | 1mg |
¥2675.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4623-1mg |
Nagilactone C |
24338-53-2 | 1mg |
¥ 4780 | 2024-07-19 | ||
TargetMol Chemicals | TN4623-1 mg |
Nagilactone C |
24338-53-2 | 98% | 1mg |
¥ 4,780 | 2023-07-10 | |
A2B Chem LLC | AF36339-5mg |
Nagilactone C |
24338-53-2 | 98.0% | 5mg |
$660.00 | 2024-04-20 |
3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)- Littérature connexe
-
Sh? It?,M. Kodama,M. Sunagawa,M. Koreeda,K. Nakanishi J. Chem. Soc. D 1971 855
-
Joseph N. Yong,Fidele Ntie-Kang RSC Adv. 2015 5 26580
-
Sh? It?,Makoto Sunagawa,Mitsuaki Kodama,Hinako Honma,Toshio Takahashi J. Chem. Soc. D 1971 91b
-
4. Inter- and intra-molecular reactions of allene-1,3-dicarboxylic acid esters with 2-vinylfurans and 2-vinylthiophenes. A potential route to a BC ring precursor of the nagilactonesColin P. Dell,Edward H. Smith,Dennis Warburton J. Chem. Soc. Perkin Trans. 1 1985 747
24338-53-2 (3H,8H-Furo[2',3',4':4,5]oxireno[7,8]naphtho[2,1-c]pyran-3,8-dione,1a,2,2a,4a,4b,5,9b,9c-octahydro-2,5-dihydroxy-2a,9b-dimethyl-6-(1-methylethyl)-,(1aR,2R,2aR,4aS,4bR,5R,9bS,9cS)-) Produits connexes
- 19891-51-1(Nagilactone B)
- 1934486-16-4(1-(2-chloro-5-methoxyphenyl)pyrrolidine)
- 2138189-30-5(3-Pyridinecarboxylic acid, 5-amino-2-cyclohexyl-, 1,1-dimethylethyl ester)
- 872993-86-7(N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide)
- 57689-63-1(3-Ethyl-1,2,4-oxadiazol-5-ol)
- 2034292-50-5(5-(pyrrolidine-1-sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane)
- 2121511-69-9(2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 919617-19-9(3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid)
- 297146-26-0(N-(4-bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide)
- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)
Fournisseurs recommandés
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Wuhan brilliant Technology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Shanghai Aoguang Biotechnology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
